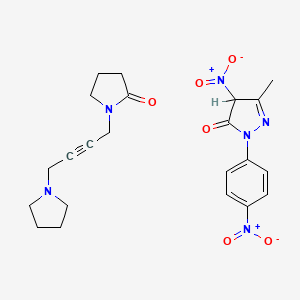
Oxotremorine picrolonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotremorine picrolonate is a synthetic compound known for its role as a non-selective muscarinic acetylcholine receptor agonist. It has been extensively studied for its neuroprotective and antioxidant properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxotremorine picrolonate typically involves the reaction of oxotremorine with picrolonic acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process may also include purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxotremorine picrolonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxotremorine N-oxide, while reduction may produce reduced oxotremorine derivatives .
Scientific Research Applications
Oxotremorine picrolonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying muscarinic acetylcholine receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and its role in modulating neurotransmitter release.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective and antioxidant properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
Oxotremorine picrolonate exerts its effects by binding to muscarinic acetylcholine receptors, which are G-protein-coupled receptors involved in various physiological processes. Upon binding, it stimulates the production of inositol 1,4,5-triphosphate, leading to the release of calcium ions from intracellular stores. This cascade of events ultimately modulates neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Oxotremorine: A selective muscarinic acetylcholine receptor agonist known for its role in producing ataxia, tremor, and spasticity.
Oxotremorine-M: A non-selective muscarinic acetylcholine receptor agonist with neuroprotective and antioxidant properties
Uniqueness
Oxotremorine picrolonate is unique due to its specific binding affinity and efficacy at muscarinic acetylcholine receptors, making it a valuable tool in both research and therapeutic contexts. Its ability to modulate oxidative stress and neuroinflammation further distinguishes it from other similar compounds .
Properties
CAS No. |
4322-43-4 |
|---|---|
Molecular Formula |
C22H26N6O6 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H18N2O.C10H8N4O5/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h1-2,5-11H2;2-5,9H,1H3 |
InChI Key |
ZHBNDZLHKKGYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-].C1CCN(C1)CC#CCN2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


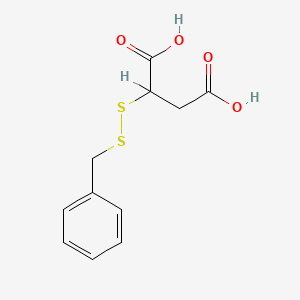
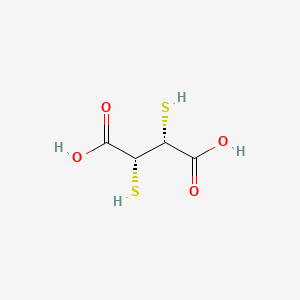
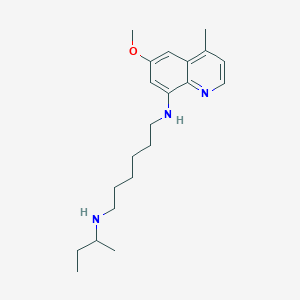
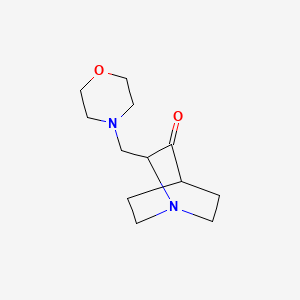
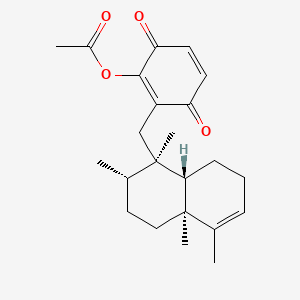
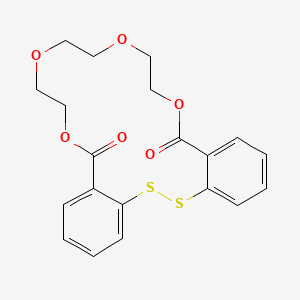
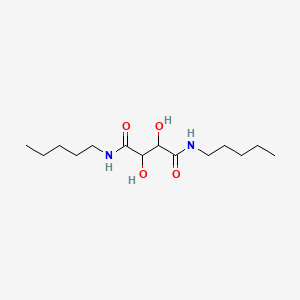
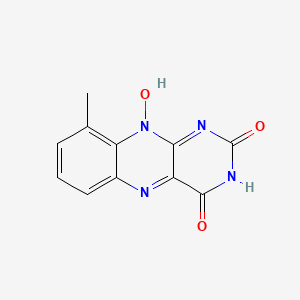
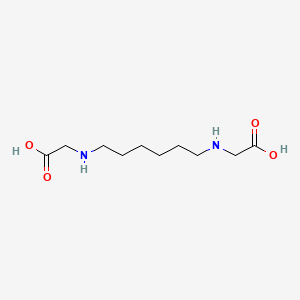



![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)

